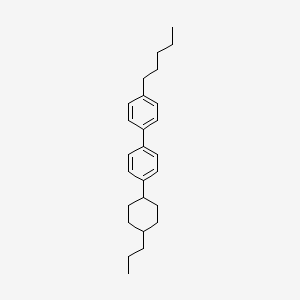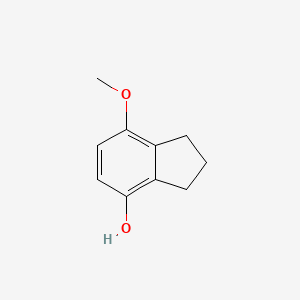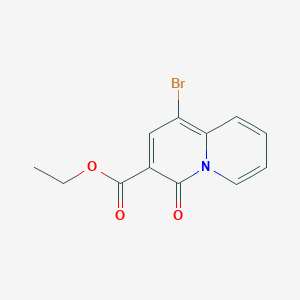
4-(4-Isopropylphenoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Isopropylphenoxy)benzaldehyde is an organic compound with the molecular formula C16H16O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an isopropylphenoxy group. This compound is used in various chemical reactions and has applications in scientific research.
作用機序
Target of Action
The primary targets of 4-(4-Isopropylphenoxy)benzaldehyde are the cellular antioxidation systems of fungi . This compound disrupts these systems, making it an effective antifungal agent .
Mode of Action
This compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption inhibits microbial growth, making the compound a potent redox cycler .
Biochemical Pathways
The affected pathways are those involved in cellular antioxidation . The compound disrupts these pathways, leading to destabilization of cellular redox homeostasis . The downstream effects of this disruption include inhibited microbial growth and potential enhancement of the efficacy of conventional drugs or fungicides .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of cellular antioxidation systems and destabilization of cellular redox homeostasis . This leads to inhibited microbial growth, making the compound an effective antifungal agent .
生化学分析
Biochemical Properties
4-(4-Isopropylphenoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes that it interacts with is 4-hydroxymandelate synthase, which is involved in the biosynthesis of benzaldehyde derivatives . This interaction is crucial for the enzymatic production of benzaldehyde from l-phenylalanine. Additionally, this compound may interact with other enzymes involved in the metabolism of aromatic compounds, influencing the overall metabolic flux and the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity. For example, its interaction with 4-hydroxymandelate synthase involves binding to the active site of the enzyme, leading to changes in its catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as 4-hydroxymandelate synthase, which plays a role in the biosynthesis of benzaldehyde derivatives . These interactions can influence the overall metabolic flux and the levels of various metabolites, thereby affecting the metabolic state of the cell.
準備方法
Synthetic Routes and Reaction Conditions
4-(4-Isopropylphenoxy)benzaldehyde can be synthesized through a two-step, one-pot reduction/cross-coupling procedure. This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of organolithium reagents and palladium catalysts.
Industrial Production Methods
the principles of green chemistry, such as using less toxic reagents and producing less waste, are often applied in industrial settings to optimize the synthesis process .
化学反応の分析
Types of Reactions
4-(4-Isopropylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), and sulfonation with sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-(4-Isopropylphenoxy)benzoic acid.
Reduction: 4-(4-Isopropylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(4-Isopropylphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
類似化合物との比較
4-(4-Isopropylphenoxy)benzaldehyde can be compared with other benzaldehyde derivatives:
4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of an isopropylphenoxy group. It is more polar and has different reactivity.
4-Methoxybenzaldehyde: Contains a methoxy group, which is an electron-donating group, making the aromatic ring more reactive towards electrophilic substitution.
4-Nitrobenzaldehyde: Contains a nitro group, which is an electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution.
The uniqueness of this compound lies in its isopropylphenoxy group, which provides steric hindrance and affects the compound’s reactivity and physical properties.
特性
IUPAC Name |
4-(4-propan-2-ylphenoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(2)14-5-9-16(10-6-14)18-15-7-3-13(11-17)4-8-15/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHLJWKIPGOLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610171 |
Source


|
| Record name | 4-[4-(Propan-2-yl)phenoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61343-86-0 |
Source


|
| Record name | 4-[4-(Propan-2-yl)phenoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














